molecular formula C10H10N2S3 B448096 5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione CAS No. 37471-07-1

5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione

Cat. No.: B448096
CAS No.: 37471-07-1
M. Wt: 254.4g/mol
InChI Key: RFLZZNSIZFIULO-UHFFFAOYSA-N
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Description

The compound “5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione” is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a new chemotype of AKT1 inhibitors for Acute Myeloid Leukemia .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the Gewald reaction has been used to synthesize derivatives of this compound .


Chemical Reactions Analysis

The specific chemical reactions involving this compound would depend on the conditions and the presence of other reactants. I found a reference to the cyclization of an amino-ester to produce a related compound .

Scientific Research Applications

Chemistry and Properties of Analogous Compounds

Research into compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) has revealed significant variability in their chemistry and properties. These studies have highlighted the preparation procedures, properties of organic compounds in their protonated/deprotonated forms, and their complex compounds. Important properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities have been summarized. This research points to potential areas of interest for further investigation, including the exploration of unknown analogues (Boča, Jameson, & Linert, 2011).

Applications in Medicinal Chemistry

Pyranopyrimidine scaffolds, closely related to the compound of interest, have been identified as key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent reviews cover synthetic pathways employed for developing substituted pyranopyrimidines and their derivatives, utilizing hybrid catalysts ranging from organocatalysts to nanocatalysts. These reviews emphasize the role of these scaffolds in the synthesis of lead molecules, highlighting the application of hybrid catalysts in creating bioactive compounds (Parmar, Vala, & Patel, 2023).

Biological Activities

Substituted tetrahydropyrimidine derivatives have been explored for their in vitro anti-inflammatory activity. The investigation into these compounds revealed potent anti-inflammatory effects, suggesting their potential as leads for anti-inflammatory drugs. This research underscores the importance of tetrahydropyrimidine derivatives in designing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to create novel optoelectronic materials. These compounds exhibit electroluminescent properties and have been used in the development of organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

The future directions for research on this compound could include further studies on its potential as a therapeutic agent, particularly in the context of autoimmune diseases . More research is needed to fully understand its mechanism of action and potential side effects.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S3/c13-8-7-5-3-1-2-4-6(5)15-9(7)12-10(14)11-8/h1-4H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLZZNSIZFIULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357010
Record name 5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37471-07-1
Record name 5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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